Propan-2-yl 4-({5-[2-(3-methoxyphenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate
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Overview
Description
ISOPROPYL 4-{5-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE is a complex organic compound with a unique structure that includes a benzoate ester, a methoxyphenyl group, and an oxoethoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 4-{5-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE typically involves multi-step organic reactions. One common method includes the esterification of benzoic acid derivatives with isopropyl alcohol in the presence of a strong acid catalyst. The methoxyphenyl group is introduced through a Friedel-Crafts acylation reaction, followed by the formation of the oxoethoxy linkage via an etherification reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and acylation processes, utilizing continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
ISOPROPYL 4-{5-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted benzoate esters .
Scientific Research Applications
ISOPROPYL 4-{5-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ISOPROPYL 4-{5-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The methoxyphenyl group and oxoethoxy linkage play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- ISOPROPYL 5-(2-(4-METHOXYPHENYL)-2-OXOETHOXY)-2-ME-1-BENZOFURAN-3-CARBOXYLATE
- ISOPROPYL (2E)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2-(3,4,5-TRIMETHOXYBENZYLIDENE)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Uniqueness
ISOPROPYL 4-{5-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE is unique due to its specific structural features, such as the oxoethoxy linkage and the methoxyphenyl group, which confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C24H27NO7 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
propan-2-yl 4-[[5-[2-(3-methoxyphenyl)-2-oxoethoxy]-5-oxopentanoyl]amino]benzoate |
InChI |
InChI=1S/C24H27NO7/c1-16(2)32-24(29)17-10-12-19(13-11-17)25-22(27)8-5-9-23(28)31-15-21(26)18-6-4-7-20(14-18)30-3/h4,6-7,10-14,16H,5,8-9,15H2,1-3H3,(H,25,27) |
InChI Key |
CDXLCWHQUHSOSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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